molecular formula C10H8N2O2S B183594 phenyl N-(1,3-thiazol-2-yl)carbamate CAS No. 39142-40-0

phenyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B183594
CAS No.: 39142-40-0
M. Wt: 220.25 g/mol
InChI Key: CXVVRXLSXHPYDR-UHFFFAOYSA-N
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Description

Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H8N2O2S. It is known for its unique structure, which includes a phenyl group, a thiazole ring, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(1,3-thiazol-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminothiazole. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1,3-thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(1,3-thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl N-(1,3-thiazol-2-yl)carbamate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a phenyl group, thiazole ring, and carbamate group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

phenyl N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVVRXLSXHPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349519
Record name phenyl N-(1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39142-40-0
Record name phenyl N-(1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-aminothiazole (2 g, 20 mmol), pyridine (10 mL), and anhydrous dichloromethane (20 mL) was added phenyl chloroformate (3 mL, 24 mmol) under argon at 0° C. The mixture was stirred at the same temperature for 5 min and at rt overnight before saturated aqueous sodium bicarbonate solution (30 mL) was added slowly. After mixed with heptanes (30 mL), the mixture was stirred for 30 min. The solid was filtered, washed with water (3×3 mL) and then diethylether (3×3 mL), and dried to give phenyl thiazol-2-ylcarbamate (3.4 g, 15 mmol, 75% yield) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
heptanes
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using analogous procedures to those described in Example 49, the appropriate 2-amino-1,3-thiazole was reacted with phenyl chloroformate and the phenyl N-(1,3-thiazol-2-yl)carbamate so obtained was reacted with the appropriate alkylamine to give the compounds described in Table II.
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Synthesis routes and methods III

Procedure details

After dissolving 2-aminothiazole (5.01 g, 50.0 mmol) and pyridine (7.91 g, 100 mmol) in dimethylformamide (50 ml), phenyl chloroformate (8.22 g, 52.5 mmol) was added while cooling on ice, and the mixture was stirred at room temperature for 1 hour. The reaction solution was distributed between an ethyl acetate-tetrahydrofuran mixed solvent and water, the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. After adding ethyl acetate and then hexane to the obtained crude product, the precipitated crystals were filtered out and blow-dried to obtain the title compound (10.6 g, 48.1 mmol, 96%) as colorless crystals.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

After dissolving 2-aminothiazole (5.01 g, 50.0 mmol) and pyridine (7.91 g, 100 mmol) in dimethylformamide (50 ml), phenylchloroformate (8.22 g, 52.5 mmol) was added while cooling on ice, and the mixture was stirred at room temperature for 1 hour. The reaction solution was distributed between an ethyl acetate-tetrahydrofuran mixed solvent and water, the organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. After adding ethyl acetate and then hexane to the obtained crude product, the precipitated crystals were filtered out and blow-dried to obtain the title compound (10.6 g, 48.1 mmol, 96%) as colorless crystals.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

Quantity
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reactant
Reaction Step One
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Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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phenyl N-(1,3-thiazol-2-yl)carbamate
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phenyl N-(1,3-thiazol-2-yl)carbamate
Customer
Q & A

Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?

A1: The study elucidates several key structural features of this compound []:

  • Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].
  • Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].

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